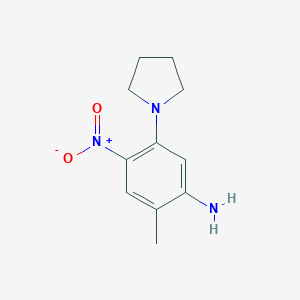

2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline

Description

Properties

IUPAC Name |

2-methyl-4-nitro-5-pyrrolidin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-8-6-11(14(15)16)10(7-9(8)12)13-4-2-3-5-13/h6-7H,2-5,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEBLWQMPDLWAAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)N2CCCC2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346064 | |

| Record name | 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347355-84-4 | |

| Record name | 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline typically involves the nitration of 2-methyl-5-(pyrrolidin-1-yl)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium on carbon catalyst.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens (e.g., chlorine, bromine), sulfuric acid.

Major Products Formed:

Reduction: 2-Methyl-4-amino-5-(pyrrolidin-1-yl)aniline.

Oxidation: 2-Methyl-4-nitroso-5-(pyrrolidin-1-yl)aniline.

Substitution: Halogenated or sulfonated derivatives of the parent compound.

Scientific Research Applications

2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyrrolidine ring may enhance the binding affinity of the compound to its targets, contributing to its overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Compared Compounds

Electronic and Reactivity Comparisons

- Nitro vs. Bromine Substituents : The nitro group in this compound strongly withdraws electrons, polarizing the aromatic ring and facilitating electrophilic substitution at the ortho/para positions. In contrast, the bromine in 4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)aniline acts as a leaving group, favoring nucleophilic aromatic substitution (SNAr) reactions .

- Pyrrolidinyl Effects : Pyrrolidine’s basic nitrogen enhances solubility in acidic media by forming salts. However, in N-(4-methylcyclohexyl)-3-(pyrrolidin-1-yl)aniline, the bulky cyclohexyl group counteracts this by reducing solubility .

Biological Activity

2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline is a compound of significant interest due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a nitro group and a pyrrolidine ring, which contribute to its unique biological properties. The nitro group can undergo bioreduction, leading to reactive intermediates that interact with cellular components.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring enhances binding affinity, while the nitro group plays a crucial role in generating reactive species that can induce cellular responses. Preliminary studies suggest that the compound may modulate enzyme activity and influence cellular signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound:

- Antibacterial Activity : The compound has demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, it exhibited a minimum inhibitory concentration (MIC) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : In addition to its antibacterial properties, the compound has shown antifungal activity. It was effective against Candida albicans and other fungal strains, with MIC values indicating potent inhibitory effects .

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Antimicrobial Properties : A comprehensive evaluation of various pyrrolidine derivatives revealed that compounds similar to this compound exhibited strong antibacterial activity, particularly against pathogenic strains like E. coli and S. aureus .

- Anticancer Research : Preliminary research has explored the potential anticancer effects of this compound, suggesting that it might inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Antibacterial Activity | Antifungal Activity | Unique Features |

|---|---|---|---|

| 2-Methyl-4-nitroaniline | Moderate | Low | Lacks pyrrolidine ring |

| 4-Nitro-5-(pyrrolidin-1-yl)aniline | High | Moderate | Similar structure without methyl group |

| 2-Methyl-5-(pyrrolidin-1-yl)aniline | Low | Moderate | Different substitution pattern |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.